1,4-Bis(trifluoromethyl)-2,3-dihydroxybenzene
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Overview
Description
1,4-Bis(trifluoromethyl)-2,3-dihydroxybenzene is a chemical compound characterized by the presence of two trifluoromethyl groups and two hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trifluoromethyl)-2,3-dihydroxybenzene typically involves the introduction of trifluoromethyl groups and hydroxyl groups onto a benzene ring. One common method is the trifluoromethylation of a dihydroxybenzene precursor using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(trifluoromethyl)-2,3-dihydroxybenzene can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroxy derivatives.
Scientific Research Applications
1,4-Bis(trifluoromethyl)-2,3-dihydroxybenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials, such as polymers with improved thermal and chemical resistance.
Mechanism of Action
The mechanism of action of 1,4-Bis(trifluoromethyl)-2,3-dihydroxybenzene involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The hydroxyl groups can form hydrogen bonds, further stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,3-Dihydroxybenzene: Lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.
1,3-Bis(trifluoromethyl)-2,4-dihydroxybenzene: Similar structure but different positioning of functional groups, leading to variations in reactivity and applications.
Uniqueness
1,4-Bis(trifluoromethyl)-2,3-dihydroxybenzene is unique due to the combination of trifluoromethyl and hydroxyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H4F6O2 |
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Molecular Weight |
246.11 g/mol |
IUPAC Name |
3,6-bis(trifluoromethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H4F6O2/c9-7(10,11)3-1-2-4(8(12,13)14)6(16)5(3)15/h1-2,15-16H |
InChI Key |
SGWSTXNTHAFBAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)O)O)C(F)(F)F |
Origin of Product |
United States |
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